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Compound of Interest

Compound Name: TTX-P

Cat. No.: B12395490

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activities of Tetrodotoxin (TTX) and its principal analogues. The content is
tailored for researchers, scientists, and professionals in drug development, offering detailed
data, experimental methodologies, and visual representations of key biological pathways and
experimental workflows.

Introduction to Tetrodotoxin (TTX)

Tetrodotoxin is a potent neurotoxin renowned for its highly selective blockade of voltage-gated
sodium channels (VGSCs), which are crucial for the propagation of action potentials in nerve
and muscle cells.[1][2][3][4] First isolated from pufferfish of the family Tetraodontidae, TTX is
now known to be produced by various symbiotic bacteria and is found in a wide range of
marine and terrestrial animals.[5][6][7] Its unique mechanism of action and high affinity for
VGSCs have made it an invaluable tool in neuroscience research for characterizing sodium
channel function and a subject of interest for therapeutic applications, particularly in pain
management.[1][4][8]

Chemical Structure of Tetrodotoxin and Its
Analogues

The intricate chemical structure of TTX was elucidated by Woodward in 1964 and confirmed by
X-ray crystallography.[1] The molecule, with the chemical formula C11H17NsOs, features a
unique dioxa-adamantane skeleton fused to a guanidinium group.[7][9][10] This positively
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charged guanidinium moiety is critical for its high-affinity binding to the outer pore of the sodium
channel.[11]

A variety of naturally occurring TTX analogues have been identified, which can be broadly
categorized based on their structural modifications. These variations in structure lead to
significant differences in their biological activity.

Major Analogues of Tetrodotoxin:

4-epiTTX: An epimer of TTX, differing in the stereochemistry at the C4 position.

11-norTTX-6(S)-ol: An analogue lacking the C11 carbon and having a hydroxyl group at C6.

11-oxoTTX: An oxidized analogue with a ketone group at the C11 position.

Deoxy Analogues: A group of analogues lacking one or more hydroxyl groups, such as 5-
deoxyTTX, 11-deoxyTTX, and 5,6,11-trideoxyTTX.[12][13]

Quantitative Biological Data

The potency of TTX and its analogues is typically quantified by their ability to block sodium
channels, often expressed as an ICso value, and their overall toxicity, determined through
mouse bioassays and expressed as Toxicity Equivalency Factors (TEFs) relative to TTX.
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Toxicity
Na_v Blocking Equivalency TEF - Mouse
Compound . . Reference(s)
Activity (ICso) Factor (TEF) - Bioassay
Patch Clamp
Tetrodotoxin ~1-10 nM (for
1 [1][14]
(TTX) TTX-s channels)
4-epiTTX - 0.06 - [14]
11-norTTX-6(S)-
- 0.02 0.50 [14]
ol
11-0xoTTX - 1.2 0.42 [14]
5,11-dideoxyTTX - - 0.75 (relative) [15]
11-deoxyTTX - - 0.14 (relative) [15]
5,6,11- .
) - - 0.011 (relative) [15]
trideoxyTTX

Experimental Protocols

The isolation, purification, and characterization of TTX and its analogues involve a series of
meticulous biochemical techniques. The following are summaries of key experimental
protocols.

Purification of TTX Analogues

A common procedure for the purification of TTX analogues from biological samples, such as
the liver of pufferfish, involves several chromatographic steps. High-purity analogues are
essential for accurate biological and toxicological assessment.

Workflow for Purification:

o Extraction: The tissue is homogenized in an acidic solution (e.g., 1% acetic acid in methanol)
to extract the toxins.

» Defatting: The crude extract is washed with a non-polar solvent like hexane to remove lipids.
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Solid-Phase Extraction (SPE): The extract is passed through a C18 SPE cartridge to remove
interfering substances.

lon-Exchange Chromatography: The sample is then subjected to cation-exchange
chromatography to separate the positively charged toxins from other components.

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using
reversed-phase HPLC, often with a hydrophilic interaction liquid chromatography (HILIC)
column, to isolate individual analogues with high purity (>97%).[14]

Structure Confirmation: The structure of the purified analogues is confirmed using techniques
such as H and 13C Nuclear Magnetic Resonance (NMR) and mass spectrometry.[14]

Whole-Cell Patch-Clamp Recording

This electrophysiological technique is the gold standard for directly measuring the blocking

effect of TTX and its analogues on voltage-gated sodium channels in living cells.

Methodology:

Cell Culture: A cell line expressing the desired sodium channel subtype (e.g., human Nav1.2)
is cultured.

Electrode Placement: A glass micropipette filled with an electrolyte solution is brought into
contact with the cell membrane to form a high-resistance seal.

Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain
electrical access to the cell's interior.

Voltage Clamp: The membrane potential is held at a specific voltage (clamped), and the ionic
currents flowing across the membrane are measured.

Toxin Application: The toxin is applied to the extracellular solution at varying concentrations.

Data Analysis: The reduction in the sodium current in the presence of the toxin is measured
to determine the ICso value, which represents the concentration of the toxin required to
inhibit 50% of the sodium channel activity.[14]
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Colorimetric Cell-Based Assay (CBA)

The CBA provides a higher-throughput method for assessing the Na_v blocking activity of TTX

analogues by measuring cell viability.

Procedure:

Cell Seeding: Neuro-2a cells, which are sensitive to sodium channel modulators, are seeded
in 96-well plates.[14]

Toxin Incubation: The cells are incubated with a mixture of ouabain and veratridine, which
together cause cell death by inducing excessive sodium influx. Test solutions containing
different concentrations of TTX analogues are added to the wells.

Cell Viability Assay: After a 24-hour incubation, cell viability is assessed using a colorimetric
reagent such as WST-8. The absorbance is measured at 450 nm.[14]

ECso Determination: The concentration of the TTX analogue that protects 50% of the cells
from the toxic effects of ouabain and veratridine (the ECso value) is determined from the
dose-response curve.[14]

Mouse Bioassay

The mouse bioassay is a traditional in vivo method to determine the overall toxicity of TTX and

its analogues.

Protocol:

Sample Preparation: The purified toxin is dissolved in a saline solution.

Injection: A standardized dose of the toxin solution is injected intraperitoneally into mice.

Observation: The mice are observed for a specific period (typically 30 minutes), and the time
to death is recorded.

Toxicity Calculation: The toxicity is quantified in Mouse Units (MU), where one MU is defined
as the amount of toxin that kills a 20g mouse in 30 minutes. The LDso can also be
determined from these studies.[16]
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Visualizations: Signaling Pathways and Workflows
Mechanism of Action of Tetrodotoxin

The primary mechanism of action of TTX is the blockade of voltage-gated sodium channels.
This diagram illustrates the interaction of TTX with the channel and the resulting physiological
effect.
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Caption: Mechanism of TTX blocking voltage-gated sodium channels.

Experimental Workflow for Toxicity Assessment

This diagram outlines a typical workflow for assessing the toxicity of a purified TTX analogue,
from sample preparation to data analysis.
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Caption: Workflow for TTX analogue toxicity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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